2-amino-N-(2-ethoxyphenyl)benzamide
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Overview
Description
Preparation Methods
The synthesis of 2-amino-N-(2-ethoxyphenyl)benzamide typically involves the reaction of 2-ethoxyaniline with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
2-amino-N-(2-ethoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-amino-N-(2-ethoxyphenyl)benzamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a reagent in the study of protein structures and functions.
Pharmaceutical Research: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of various pharmacologically active molecules.
Biological Studies: It is used in the study of enzyme interactions and inhibition, particularly in the context of cancer research.
Mechanism of Action
The mechanism of action of 2-amino-N-(2-ethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. This inhibition can lead to various biological effects, including the modulation of cellular pathways involved in disease processes .
Comparison with Similar Compounds
2-amino-N-(2-ethoxyphenyl)benzamide can be compared with other similar compounds, such as:
2-amino-N-(4-ethoxyphenyl)benzamide: This compound has a similar structure but with the ethoxy group positioned at the 4th position instead of the 2nd position on the phenyl ring.
2-amino-N-(2-aminophenyl)thiazole-5-carboxamide: This compound is a dual inhibitor of Bcr-Abl and histone deacetylase, showing potent antiproliferative activities against cancer cell lines.
The unique positioning of the ethoxy group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C15H16N2O2 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-amino-N-(2-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H16N2O2/c1-2-19-14-10-6-5-9-13(14)17-15(18)11-7-3-4-8-12(11)16/h3-10H,2,16H2,1H3,(H,17,18) |
InChI Key |
FSHKBBPDYLWQPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
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